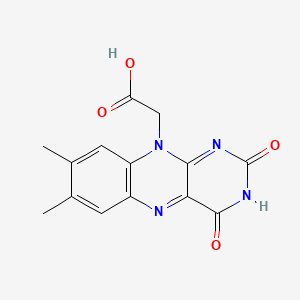

Carboxymethylflavin

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O4/c1-6-3-8-9(4-7(6)2)18(5-10(19)20)12-11(15-8)13(21)17-14(22)16-12/h3-4H,5H2,1-2H3,(H,19,20)(H,17,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXDAXTZMKMJOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60175304 | |

| Record name | Carboxymethylflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21079-31-2 | |

| Record name | Carboxymethylflavin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021079312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carboxymethylflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60175304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation Pathways and Precursors of Carboxymethylflavin

Photolytic Derivation from Riboflavin (B1680620) (RF)

Riboflavin is inherently photosensitive, meaning it degrades upon exposure to light. This light-induced degradation is a primary route for the generation of various flavin photoproducts, including CMF. beilstein-journals.orgnih.govmdpi.comnih.govresearchgate.net

The photodegradation of riboflavin (RF) is a complex cascade involving excited singlet and triplet states of the molecule. beilstein-journals.orgnih.gov Upon light absorption, RF undergoes transformations that lead to a range of photoproducts. A key intermediate in this cascade is formylmethylflavin (FMF), which is considered a major degradation product of riboflavin. beilstein-journals.orgmdpi.comnih.govresearchgate.netdoi.orgrsc.org FMF itself is formed through the oxidation of the ribityl side-chain of RF. beilstein-journals.org

Carboxymethylflavin (CMF) is subsequently generated from FMF through a side-chain oxidation process. beilstein-journals.orgnih.govdoi.orgrsc.org While FMF and other products like lumichrome (B1664701) (LC) and lumiflavin (B1675435) (LF) are often major photoproducts, CMF typically forms as a minor product across a broad pH range (pH 1-12) during RF photodegradation. beilstein-journals.org In alkaline solutions, the oxidation of FMF to CMF occurs simultaneously with other FMF degradation reactions, such as side-chain cleavage and isoalloxazine ring cleavage. doi.org

The rate and nature of riboflavin photodegradation, and consequently CMF formation, are significantly influenced by the characteristics of the light source, including its spectrum (wavelength) and intensity. beilstein-journals.orgnih.gov

Research indicates that riboflavin degradation proceeds more rapidly under ultraviolet (UV) light compared to visible light. nih.govresearchgate.netheraldopenaccess.us For instance, studies have shown that UV radiation from a medium-pressure mercury vapor lamp (125 W, 2.19 ± 0.12 × 10^18 quanta s^-1) leads to a higher rate of photoproduct formation than visible light sources like a high-pressure mercury vapor fluorescent lamp (125 W, 1.14 ± 0.10 × 10^17 quanta s^-1) or a tungsten lamp (150 W, 1.06 ± 0.11 × 10^16 quanta s^-1). nih.gov

The most detrimental wavelength for riboflavin degradation has been identified around 450 nm, which corresponds to an absorbance maximum of riboflavin. nih.govheraldopenaccess.us The impact of light intensity is also evident in real-world scenarios, such as the observation that approximately 30% of riboflavin in milk can be destroyed by sunlight exposure within just 30 minutes. beilstein-journals.org Furthermore, the pH of the medium plays a critical role, as the rate of riboflavin photolysis is dependent on its ionization states. Degradation rates can increase significantly (approximately 80-fold) in alkaline conditions up to pH 10, which correlates with an increased reactivity of the excited triplet state of riboflavin. researchgate.net

Table 1: Influence of Light Characteristics on Riboflavin Photodegradation

| Light Characteristic | Effect on Riboflavin Degradation | Reference |

| Wavelength | Faster under UV light | nih.govresearchgate.netheraldopenaccess.us |

| Most damaging at 450 nm | nih.govheraldopenaccess.us | |

| Intensity | Higher intensity leads to faster degradation | nih.gov |

| Sunlight can cause significant degradation rapidly | beilstein-journals.org | |

| pH | Degradation rate is pH-dependent; increases in alkaline media up to pH 10 | nih.govresearchgate.net |

Riboflavin Photodegradation Cascade to Formylmethylflavin (FMF) and Carboxymethylflavin (CMF)

Oxidative Generation Routes of Carboxymethylflavin

Beyond photolytic pathways, CMF can also be generated through direct oxidative processes, particularly from its precursor formylmethylflavin.

Formylmethylflavin (FMF) is susceptible to oxidation in aqueous solutions, leading to the formation of carboxymethylflavin (CMF). This oxidation pathway is particularly notable in alkaline conditions. doi.org In alkaline solutions, the photodegradation of FMF involves multiple simultaneous reactions: side-chain cleavage to produce lumichrome (LC) and lumiflavin (LF), isoalloxazine ring cleavage to yield quinoxaline (B1680401) derivatives, and oxidation to CMF. doi.org

While all these reactions occur concurrently, the oxidation of FMF to CMF is considered a minor degradation pathway compared to the side-chain cleavage. doi.org The rates of these FMF degradation reactions, including the oxidation to CMF, have been observed to increase with increasing pH in the range of 8.0 to 12.0. doi.org

Carboxymethylflavin can also be synthesized through specific chemical oxidation methodologies, distinct from its natural photodegradation pathways. Early research by Fall and Petering, and Fukumachi and Sakurai, described methods for the preparation of CMF. nih.gov For instance, lumiflavin has been carboxymethylated using established chemical methods to yield N-3-carboxymethyllumiflavin, indicating a synthetic route involving the introduction of a carboxymethyl group through chemical means. capes.gov.br These chemical synthesis approaches provide controlled environments for producing CMF, allowing for its study and characterization independent of complex photodegradation mixtures.

Photochemical and Hydrolytic Degradation Studies of Carboxymethylflavin

Mechanisms of Carboxymethylflavin Degradation

Pathways of Side-Chain Cleavage Leading to Lumichrome (B1664701) (LC) and Lumiflavin (B1675435) (LF)

Photodegradation of CMF primarily involves the removal of its side-chain, leading to the formation of Lumichrome (LC) and Lumiflavin (LF) researchgate.netsemanticscholar.org. In acidic solutions, CMF is photodegraded to LC. In contrast, in alkaline solutions, both LC and LF are formed researchgate.netsemanticscholar.org. The formation of LC in acidic solutions and organic solvents follows a second-order reaction, while the formation of LC and LF in alkaline solutions proceeds via first-order reactions researchgate.netrsc.org.

The rate constants for these photochemical reactions vary with pH. For instance, the second-order rate constants for CMF photolysis at pH 2.0 to 7.0 range from 1.13 to 2.45 M⁻¹ s⁻¹, while the first-order rate constants (kobs) at pH 8.0-12.0 range from 1.53 to 4.18 × 10⁻⁴ s⁻¹ researchgate.netrsc.org. The formation of photoproducts (LC, LF, KA, DQ) in alkaline solutions has first-order rate constants ranging from 0.37 to 16.6 × 10⁻⁵ s⁻¹ researchgate.netrsc.org.

Table 1: Photolysis Rate Constants of Carboxymethylflavin in Aqueous Solutions

| pH Range | Reaction Order | Rate Constant Range | Products Formed |

| 2.0 - 7.0 | Second-order | 1.13 - 2.45 M⁻¹ s⁻¹ | Lumichrome (LC) |

| 8.0 - 12.0 | First-order | 1.53 - 4.18 × 10⁻⁴ s⁻¹ | Lumichrome (LC), Lumiflavin (LF), Quinoxaline (B1680401) Derivatives (KA, DQ) |

At 50% degradation of CMF in alkaline solutions (pH 8.0–12.0), the product composition indicates that LC forms to about 20-35% of the degraded CMF, while LF accounts for 8-13% rsc.org.

Mechanisms of Isoalloxazine Ring Cleavage Yielding Quinoxaline Derivatives (e.g., KA, DQ)

Beyond side-chain cleavage, CMF also undergoes degradation via the cleavage of its isoalloxazine ring, particularly under alkaline conditions researchgate.netrsc.orgsemanticscholar.org. This process yields quinoxaline derivatives, specifically 1,2-dihydro-1-methyl-2-keto-3-quinoxaline carboxylic acid (KA) and 1,2,3,4-tetrahydro-1-methyl-2,3-dioxoquinoxaline (DQ) researchgate.netrsc.orgsemanticscholar.org. The formation of these ring cleavage products is enhanced with increasing pH due to the increased hydrolysis of the isoalloxazine ring rsc.org. In alkaline solutions (pH 8.0–12.0), KA and DQ are formed to the extent of 5-10% and 2-6% of the degraded CMF, respectively rsc.org.

Involvement of Semiquinone Radicals and Other Reactive Intermediates

Semiquinone radicals are highly reactive intermediates formed through the partial reduction of quinones ontosight.ai. In the context of flavin degradation, including CMF, the formation of semiquinone radicals is a key step rsc.orgscholarsportal.info. These radicals can disproportionate to yield a neutral molecule and a dihydro intermediate product rsc.org. Further reactions involving these neutral radicals can lead to the formation of products like LC and acetic acid rsc.org. The presence of semiquinone radicals has been noted in studies of CMF semanticscholar.org.

Solvent-Mediated Degradation Mechanisms

The solvent environment significantly influences the degradation pathways of CMF. In organic solvents, CMF primarily degrades to Lumichrome (LC) researchgate.netrsc.orgsemanticscholar.org. The formation of LC in organic solvents follows a second-order reaction researchgate.netrsc.org. The photolysis and fluorescence quantum yields of CMF have been reported for both aqueous and organic solvents, indicating solvent-dependent photochemical behavior researchgate.netsemanticscholar.org. The rate of photodegradation can be affected by solvent polarity and viscosity researchgate.net.

Hydrolytic Stability and Degradation in Aqueous Environments

CMF is susceptible to hydrolytic degradation, particularly in alkaline aqueous solutions researchgate.netrsc.org. The products of hydrolytic degradation are the same as those observed during photolytic degradation, specifically LC, LF, KA, and DQ rsc.orgsemanticscholar.orgnih.gov.

pH-Dependent Hydrolytic Degradation of Carboxymethylflavin

The hydrolytic degradation of CMF is highly pH-dependent rsc.orgsemanticscholar.org. CMF is prone to hydrolytic degradation in alkaline solutions through the cleavage of the isoalloxazine ring, yielding quinoxaline derivatives such as KA and DQ researchgate.netrsc.orgsemanticscholar.org. The formation of these ring cleavage products is enhanced with an increase in pH due to the increased hydrolysis of the isoalloxazine ring rsc.org. The photolysis of CMF is also enhanced in the alkaline region, as its excited state is sensitive to alkaline hydrolysis researchgate.netrsc.orgnih.gov.

Table 2: Product Composition at 50% Degradation of Carboxymethylflavin in Alkaline Solution (pH 8.0–12.0)

| Product | Percentage of Degraded CMF |

| Lumichrome (LC) | 20 - 35% |

| Lumiflavin (LF) | 8 - 13% |

| KA (1,2-dihydro-1-methyl-2-keto-3-quinoxaline carboxylic acid) | 5 - 10% |

| DQ (1,2,3,4-tetrahydro-1-methyl-2,3-dioxoquinoxaline) | 2 - 6% |

Analytical Methodologies for Carboxymethylflavin and Its Photoproducts

Spectrofluorimetric Assay Development and Validation

Spectrofluorimetric methods are highly sensitive and widely used for the assay of CMF and its photoproducts, often validated according to International Council for Harmonization (ICH) guidelines. These methods leverage the native fluorescence properties of flavins and their degradation products. researchgate.netnih.govturkjps.org

Multicomponent spectrofluorimetric methods have been developed for the simultaneous determination of CMF and its hydrolytic and photolytic degradation products. CMF can degrade into side-chain cleavage products like lumichrome (B1664701) (LC) and lumiflavin (B1675435) (LF), and isoalloxazine ring cleavage products such as 1,2-dihydro-1-methyl-2-keto-3-quinoxaline carboxylic acid (KA) and 1,2,3,4-tetrahydro-1-methyl-2,3-dioxo-quinoxaline (DQ) researchgate.netnih.govdoi.orgrsc.org.

A typical multicomponent method involves a pH adjustment of the degraded solutions to 2.0, followed by chloroform (B151607) extraction to separate LC and LF. The chloroform extract is then evaporated to dryness, and the residue is redissolved in a pH 6.5 citro-phosphate buffer for the determination of LC and LF at their respective fluorescence maxima (478 nm for LC and 530 nm for LF) researchgate.netnih.govdoi.orgdntb.gov.ua. The aqueous phase, after pH readjustment to 6.5, is used for the determination of CMF, KA, and DQ at specific wavelengths (530 nm for CMF, 443 nm for KA, and 420 nm for DQ) researchgate.netnih.govdoi.orgdntb.gov.ua.

These methods demonstrate good linearity, recovery, and precision. For instance, calibration curves for CMF and its hydrolytic products are linear in the concentration range of 0.5–5.0 × 10⁻⁶ M, with mean recovery rates between 99.0–102.0% and relative standard deviations (RSD) from 0.19–0.99%. The limits of detection (LOD) range from 1.17–1.78 × 10⁻⁷ M, and limits of quantification (LOQ) from 3.55–5.40 × 10⁻⁷ M. researchgate.netnih.gov

Table 1: Spectrofluorimetric Parameters for Carboxymethylflavin and its Photoproducts researchgate.netnih.govdoi.orgrsc.orgdntb.gov.ua

| Compound | pH for Determination | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| Lumichrome (LC) | 6.5 (in buffer) | N/A | 478 |

| Lumiflavin (LF) | 6.5 (in buffer) | N/A | 530 |

| Carboxymethylflavin (CMF) | 6.5 (aqueous phase) | N/A | 530 |

| 1,2-dihydro-1-methyl-2-keto-3-quinoxaline carboxylic acid (KA) | 6.5 (aqueous phase) | N/A | 443 |

| 1,2,3,4-tetrahydro-1-methyl-2,3-dioxo-quinoxaline (DQ) | 6.5 (aqueous phase) | N/A | 420 |

The optimization of excitation and emission wavelengths is critical for enhancing the selectivity and sensitivity of spectrofluorimetric assays mdpi.comthermofisher.com. For CMF, the maximum excitation wavelength has been reported to be around 445 nm, with a corresponding emission maximum at 528 nm or 530 nm researchgate.netnih.govmdpi.comresearchgate.net. These wavelengths are often similar to those of riboflavin (B1680620), from which CMF is derived, requiring careful separation or multicomponent analysis to differentiate between them mdpi.comresearchgate.net.

For instance, while CMF shows absorption maxima at 223, 266, 376, and 445 nm, and maximum excitation/emission at 448 nm/528 nm, other flavins like lumichrome have different spectral characteristics (e.g., absorption maxima at 225, 258, 353, and 388 nm, and fluorescence maxima at 478 nm) researchgate.netresearchgate.net. This difference in spectral properties allows for selective detection after appropriate separation steps, such as solvent extraction at specific pH values researchgate.netnih.gov.

Multicomponent Spectrofluorimetric Methods for Simultaneous Determination

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for separating CMF from its complex mixture of photoproducts and other related compounds, providing a high degree of resolution and enabling subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of CMF and its photoproducts due to its high resolving power and quantitative capabilities researchgate.netdntb.gov.uauva.nlheraldopenaccess.us. Reverse-phase HPLC with diode array detection (RP-HPLC-DAD) is a common approach.

Different HPLC methods have been successfully employed, often involving C18, cyano, or phenyl columns researchgate.netdntb.gov.ua. For example, one method utilized a double separation step with isocratic flow elution, first on a C18 column and then on a cyano column researchgate.netdntb.gov.ua. Another effective approach involves linear gradient elution on a phenyl column researchgate.netdntb.gov.ua. The mobile phases typically consist of mixtures of acetonitrile (B52724) and water, sometimes with additives like phosphoric acid or formic acid, and flow rates around 0.5–1 mL/min mdpi.comdntb.gov.ua. Detection is commonly performed using UV-Vis spectroscopy at wavelengths such as 280 nm and 440 nm, which are characteristic of flavins researchgate.netmdpi.comdntb.gov.ua. The wavelengths of maximum absorption for CMF-containing HPLC fractions are reported to be around 224, 268, 372, and 446 nm, consistent with flavin compounds researchgate.netdntb.gov.ua.

Thin-Layer Chromatography (TLC) serves as a valuable, complementary technique for the qualitative analysis and preliminary separation of CMF and its photoproducts, particularly for confirming purity and identifying major degradation compounds pjps.pkbenthamopen.comresearchgate.netsemanticscholar.orgwho.int.

TLC studies on photodegraded solutions of riboflavin, which yield CMF as an intermediate, have confirmed the presence of CMF along with other photoproducts like formylmethylflavin (FMF), lumichrome (LC), and lumiflavin (LF) pjps.pksemanticscholar.org. Cellulose plates (e.g., Whatman CC41) are commonly used as the stationary phase benthamopen.comresearchgate.netsemanticscholar.orgwho.int. Various solvent systems are employed to achieve optimal separation, as no single system can effectively separate all flavin photoproducts pjps.pkbenthamopen.com. Examples of solvent systems include:

1-butanol-acetic acid-water (40:10:50, v/v, organic phase) benthamopen.comsemanticscholar.orgwho.int

1-butanol-1-propanol-acetic acid-water (50:30:2:18, v/v) benthamopen.comsemanticscholar.orgwho.int

The separated compounds are typically detected by comparing their R_f values and observing their fluorescence emission under UV light (e.g., 365 nm), where flavins exhibit characteristic yellow-green or sky-blue fluorescence benthamopen.comsemanticscholar.org. CMF is often detected as a minor spot in riboflavin degradation studies semanticscholar.org.

High-Performance Liquid Chromatography (HPLC) for Carboxymethylflavin Analysis

Mass Spectrometry Applications in Photoproduct Characterization

Mass spectrometry (MS) is a powerful tool for the definitive characterization and identification of CMF and its photoproducts, especially for elucidating their chemical structures and confirming their presence in complex matrices mdpi.comuva.nlheraldopenaccess.us. Electrospray ionization mass spectrometry (ESI-MS), particularly coupled with liquid chromatography (LC-ESI-MS or LC-MS/MS), is frequently used for this purpose rsc.orgresearchgate.netnih.gov.

LC-ESI-MS using Time-of-Flight (Tof-MS) spectrometry has been applied to analyze CMF and its degradation products. For instance, CMF has been identified by its [M + H]⁺ ion at m/z 301.0925 (calculated 301.0936), corresponding to its molecular formula C₁₄H₁₂N₄O₄ rsc.org. Other photoproducts like lumichrome (LC) and lumiflavin (LF), as well as ring-cleavage products such as 1,2-dihydro-1-methyl-2-keto-3-quinoxaline carboxylic acid (KA) and 1,2,3,4-tetrahydro-1-methyl-2,3-dioxo-quinoxaline (DQ), can also be characterized by MS based on their unique mass-to-charge ratios and fragmentation patterns rsc.orgresearchgate.net.

Time-resolved mass spectrometry (TRMS) and gas-phase infrared multiple-photon dissociation (IRMPD) spectroscopy are advanced MS techniques that provide insights into the kinetics of photolysis and the nature of photoproducts and intermediates, even allowing for the characterization of transient species or aggregates nih.gov.

Table 2: Mass Spectrometry Data for Carboxymethylflavin and Related Compounds rsc.org

| Compound | Molecular Formula | [M + H]⁺ (m/z) Observed | [M + H]⁺ (m/z) Calculated |

| Riboflavin (RF) | C₁₇H₂₀N₄O₆ | 377.1440 | 377.1456 |

| Carboxymethylflavin (CMF) | C₁₄H₁₂N₄O₄ | 301.0925 | 301.0936 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Detection of Intermediates

Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly effective "soft" ionization technique that enables the direct detection of reactive intermediates in solution-phase reactions. Its utility stems from its ability to transfer ions from solution into the gas phase with minimal fragmentation, thereby preserving the structural integrity of labile species dntb.gov.uauvic.ca. This characteristic makes ESI-MS particularly well-suited for monitoring complex reaction mixtures, including those involving the photodegradation of flavins like CMF uvic.ca.

In the context of CMF photolysis, ESI-MS allows for the identification of various photoproducts formed under different conditions. For instance, CMF undergoes photolysis to yield lumichrome (LC) and lumiflavin (LF) through side-chain cleavage, and 1,2-dihydro-1-methyl-2-keto-3-quinoxaline carboxylic acid (KA) and 1,2,3,4-tetrahydro-1-methyl-2,3-dioxoquinoxaline (DQ) via isoalloxazine ring cleavage dntb.gov.uaresearchgate.netrsc.orgnih.gov. The detection of these distinct species, often present as transient intermediates, is facilitated by the high sensitivity and large dynamic range of ESI-MS uvic.ca.

The application of ESI-MS provides diagnostic signals for individual components within these complex mixtures, aiding in the dissection of reaction mechanisms uvic.ca. For example, studies on the photolysis of CMF have utilized LC-ESI-MS with Time-of-Flight (Tof-MS) spectrometry for the analysis of CMF and its photoproducts researchgate.netrsc.org. This approach allows for accurate mass measurements, which are critical for confirming the molecular formulas of detected intermediates and products.

On-line Photolysis ESI-MS Approaches for Reaction Pathway Studies

To gain deeper insights into the kinetics and mechanisms of CMF photodegradation, novel on-line photolysis ESI-MS approaches have been developed. These integrated setups allow for the solution-phase photolysis to occur in real-time, typically within a syringe or a flow cell equipped with UVA LEDs, immediately preceding the introduction of the sample into the mass spectrometer via ESI dntb.gov.uaresearchgate.netnih.gov. This direct coupling minimizes sample handling and potential alterations of reactive species, providing a more accurate representation of the ongoing photochemical processes dntb.gov.uanih.gov.

This methodology is particularly powerful for studying reaction pathways by continuously monitoring the formation and depletion of reactants, intermediates, and products over time uvic.ca. For example, while often demonstrated with riboflavin (a precursor to CMF), the principles apply directly to CMF due to the chemical similarities and related degradation pathways dntb.gov.uaresearchgate.netnih.gov. Studies employing this technique have shown that solution-phase photolysis products can closely mirror gas-phase photochemistry, offering a comprehensive understanding of the degradation process dntb.gov.uaresearchgate.netnih.gov.

The on-line setup enables the collection of dense data on reactions that may proceed rapidly, and it can be extended to reactions lasting several hours uvic.ca. This capability is crucial for tracking the evolution of CMF and its photoproducts under various irradiation conditions and pH values.

Table 1: Composition of Carboxymethylflavin Photoproducts at 50% Degradation

| Photoproduct | Chemical Formula | Formation Extent (Alkaline Solution, pH 8.0-12.0) rsc.orgnih.gov | Formation Extent (Acid Solution) rsc.orgnih.gov |

| Lumichrome (LC) | C12H10N4O2 | 20-35% | ~50% |

| Lumiflavin (LF) | C13H12N4O2 | 8-13% | Not reported as major product |

| 1,2-dihydro-1-methyl-2-keto-3-quinoxaline carboxylic acid (KA) | C10H10N2O3 | 5-10% | Not reported as major product |

| 1,2,3,4-tetrahydro-1-methyl-2,3-dioxoquinoxaline (DQ) | C9H10N2O2 | 2-6% | Not reported as major product |

Note: The percentages represent the approximate composition of the photoproducts relative to the degraded CMF at 50% degradation.

Method Validation and Accuracy Assessments

Method validation is a critical step in ensuring the reliability, consistency, and suitability of analytical procedures for their intended purpose elementlabsolutions.comparticle.dk. For the analysis of Carboxymethylflavin and its photoproducts using techniques like ESI-MS, key validation parameters include specificity, accuracy, precision, sensitivity, linearity, and robustness elementlabsolutions.comparticle.dkdemarcheiso17025.com.

Specificity: This parameter ensures that the analytical method can unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradants, or matrix components elementlabsolutions.comparticle.dkeuropa.eu. For CMF photolysis studies, specificity would involve demonstrating that the ESI-MS method can differentiate between CMF and its various photoproducts (LC, LF, KA, DQ) as well as any other potential co-eluting or co-ionizing species elementlabsolutions.com.

Accuracy: Accuracy refers to the closeness of agreement between the measured value and the true or accepted reference value elementlabsolutions.comparticle.dk. For CMF analysis, accuracy can be assessed by applying the ESI-MS method to synthetic mixtures of CMF and its photoproducts with known concentrations, or by spiking samples with known amounts of the analytes elementlabsolutions.comeuropa.eu. The results are typically reported as percent recovery or the difference between the mean and the true value, along with confidence intervals europa.eu.

Precision: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions elementlabsolutions.comparticle.dk. It is often evaluated at different levels, including repeatability (intra-assay precision) and intermediate precision (within-laboratory variation, considering factors like different analysts, equipment, or days) demarcheiso17025.comeuropa.eu. For ESI-MS, this would involve repeated measurements of CMF and its photoproducts to ensure consistent signal intensities and m/z values.

Sensitivity: This refers to the ability of the method to detect and quantify the analyte at low concentrations, typically assessed by the Limit of Detection (LOD) and Limit of Quantitation (LOQ) elementlabsolutions.comparticle.dk.

Linearity: Linearity determines if the analytical results are directly proportional to the analyte concentration over a specified range elementlabsolutions.comparticle.dk.

Robustness: Robustness evaluates the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters elementlabsolutions.com.

Adherence to established guidelines, such as those from the International Council for Harmonisation (ICH), is crucial for validating analytical methods in a professional and authoritative manner particle.dkdemarcheiso17025.comeuropa.eu.

Theoretical and Computational Investigations of Carboxymethylflavin

Quantum Chemical Studies on Degradation Mechanisms

Detailed quantum chemical studies, such as Density Functional Theory (DFT) calculations, specifically elucidating the degradation mechanisms of Carboxymethylflavin, including reaction paths, energetics, and transition states, are not widely reported. However, the experimental photolysis of CMF reveals distinct degradation pathways depending on the environmental conditions rsc.orgrsc.org.

Direct DFT calculations for the reaction paths of Carboxymethylflavin's degradation are not found in the provided search results. For related flavins, such as riboflavin (B1680620) (RF) and formylmethylflavin (FMF), DFT has been employed to investigate degradation reaction paths, particularly in their lowest triplet spin states researchgate.net. These studies typically identify intermediates and products formed during photochemical reactions researchgate.net.

Carboxymethylflavin undergoes photodegradation by the removal of its side-chain to form lumichrome (B1664701) (LC) in acidic solutions and both LC and lumiflavin (B1675435) (LF) in alkaline solutions rsc.orgrsc.orgresearchgate.net. Additionally, CMF is susceptible to alkaline hydrolysis, leading to the cleavage of its isoalloxazine ring and the formation of 1,2-dihydro-1-methyl-2-keto-3-quinoxaline carboxylic acid (KA) and 1,2,3,4-tetrahydro-1-methyl-2,3-dioxoquinoxaline (DQ) rsc.orgrsc.orgresearchgate.net. The kinetics of these degradation pathways have been experimentally determined rsc.orgrsc.org.

Specific quantum chemical analyses of the energetics and transition states for Carboxymethylflavin reactions are not detailed in the available literature. Experimental kinetic studies, however, provide observed rate constants that indirectly reflect the energy barriers of these reactions.

For instance, the photolysis of CMF in acid solutions (pH 2.0 to 7.0) follows second-order kinetics, with rate constants ranging from 1.13 to 2.45 M⁻¹ s⁻¹. In alkaline solutions (pH 8.0–12.0), the photolysis follows first-order kinetics, with observed rate constants (kobs) ranging from 1.53 to 4.18 × 10⁻⁴ s⁻¹ rsc.orgrsc.org. The formation of photoproducts in alkaline solutions also exhibits first-order kinetics, with rate constants from 0.37 to 16.6 × 10⁻⁵ s⁻¹ rsc.orgrsc.org. These kinetic parameters are crucial for understanding the relative stabilities and reactivities of CMF under different conditions.

Table 1: Experimental Rate Constants for Carboxymethylflavin Photolysis

| pH Range | Reaction Order | Rate Constant Range | Products Formed | Reference |

| 2.0–7.0 | Second-order | 1.13 to 2.45 M⁻¹ s⁻¹ | Lumichrome (LC) | rsc.orgrsc.org |

| 8.0–12.0 | First-order | 1.53 to 4.18 × 10⁻⁴ s⁻¹ | LC, Lumiflavin (LF), KA, DQ | rsc.orgrsc.org |

| 8.0–12.0 (Product Formation) | First-order | 0.37 to 16.6 × 10⁻⁵ s⁻¹ | LC, LF, KA, DQ | rsc.orgrsc.org |

Density Functional Theory (DFT) Calculations for Reaction Paths

Modeling of Excited States and Reaction Intermediates

While direct computational modeling of Carboxymethylflavin's excited states and radical intermediates is not explicitly detailed in the provided search results, experimental evidence indicates the involvement of excited states in its degradation rsc.orgrsc.orgresearchgate.net.

The photolysis of Carboxymethylflavin is enhanced in the alkaline region, suggesting that its excited state is sensitive to alkaline hydrolysis rsc.orgrsc.orgresearchgate.net. Photolysis and fluorescence quantum yields for CMF in both aqueous and organic solvents have been experimentally reported rsc.orgrsc.orgresearchgate.net. In the broader context of flavin photochemistry, the excited triplet state of flavin molecules is known to be involved in degradation reactions acs.org. For example, the excited triplet state of riboflavin plays a dominant role in the formation of photoproducts like formylmethylflavin, lumichrome, and lumiflavin beilstein-journals.org. Theoretical studies using TD-DFT have been applied to characterize the excited states of related flavins like lumichromes and lumiflavins, predicting the nature of their lowest energy states (n,π* or π,π*) researchgate.net.

Specific simulations of radical species involved in Carboxymethylflavin degradation are not detailed in the provided information. However, general flavin degradation pathways can involve the formation of semiquinone radicals researchgate.net. The degradation of riboflavin, from which CMF is derived, can also yield reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals, which can promote decomposition mdpi.com. Future theoretical studies could focus on characterizing such radical intermediates for CMF.

Characterization of Triplet Excited States and Their Reactivity

Theoretical Approaches to Solvent Effects on Carboxymethylflavin Stability

While explicit theoretical approaches (e.g., computational solvation models) to solvent effects on Carboxymethylflavin stability are not detailed, experimental kinetic studies have extensively investigated this aspect rsc.orgsemanticscholar.org.

The stability of Carboxymethylflavin is significantly influenced by the solvent environment rsc.orgsemanticscholar.org. Experimental studies have shown a correlation between kinetic parameters and solvent polarity and viscosity rsc.orgsemanticscholar.org. For instance, the rates of CMF photolysis in organic solvents have been observed to increase with increasing solvent polarity rsc.org. This phenomenon is often attributed to the stabilization of polar intermediates or excited states in more polar media rsc.orgnih.gov.

The solvent's dielectric constant and acceptor number have been identified as good indicators for predicting the extent of solute-solvent interaction and influencing reaction rates rsc.orgresearchgate.netnih.gov. Additionally, the viscosity of the medium can affect degradation rates, often showing an inverse relationship for diffusion-controlled processes nih.gov. These experimental findings highlight the importance of solvent-solute interactions in CMF's degradation, providing valuable data for potential future theoretical modeling of solvent effects.

Molecular Dynamics Simulations for Environmental Interactions

Molecular Dynamics (MD) simulations are powerful computational techniques employed to investigate the dynamic behavior of molecular systems and their interactions with various environments at an atomic level. By solving Newton's laws of motion for a system of interacting atoms and molecules over time, MD simulations can provide insights into structural changes, conformational dynamics, and intermolecular forces that govern a compound's behavior in different environmental contexts. This approach complements experimental studies by offering detailed microscopic perspectives on molecular mechanisms. windows.netmdpi.comnih.gov

For a chemical compound like Carboxymethylflavin, understanding its interactions within diverse environments is crucial for predicting its stability, reactivity, and potential fate. Environmental interactions explored through MD simulations typically include:

Solvent Interactions: Analyzing how Carboxymethylflavin interacts with different solvent molecules (e.g., water, organic solvents) can reveal its solubility, solvation shell structure, and preferred conformations in solution. This involves studying hydrogen bonding, van der Waals forces, and electrostatic interactions between the compound and solvent molecules.

Interactions with Interfaces: MD simulations can model the behavior of Carboxymethylflavin at various interfaces, such as air-water, lipid bilayer-water, or solid-liquid interfaces. This is particularly relevant for understanding adsorption, membrane permeability, or interactions with material surfaces. mdpi.comnih.govdiva-portal.org

Interactions with Biomolecules: In biological or environmental systems, Carboxymethylflavin might interact with proteins, nucleic acids, or other macromolecules. MD simulations can elucidate binding mechanisms, conformational changes induced upon binding, and the stability of complexes formed in a dynamic environment. windows.netarxiv.orgfrontiersin.orgfrontiersin.org

Effects of Environmental Conditions: Parameters such as temperature, pressure, and pH can significantly influence molecular dynamics. MD simulations can be used to study the compound's stability and conformational landscape under varying environmental conditions, providing insights into its behavior in different ecological niches or industrial processes.

While molecular dynamics simulations offer a robust framework for investigating these environmental interactions for various compounds, specific detailed research findings and comprehensive data tables focusing solely on Carboxymethylflavin's molecular dynamics simulations for environmental interactions are not extensively documented in the readily available scientific literature. Therefore, specific data tables and detailed research findings for this particular compound in the context of MD simulations for environmental interactions cannot be provided at this time based on the current search results.

Biochemical and Environmental Significance of Carboxymethylflavin

Carboxymethylflavin as a Product of Flavin Catabolism/Degradation in Biological Systems

Carboxymethylflavin (CMF) represents an intermediate in the photolytic degradation of riboflavin (B1680620) researchgate.netresearchgate.netrsc.org. It is identified as a minor product resulting from the degradation of riboflavin when exposed to light in the presence of oxygen nih.govacs.org. Riboflavin, a crucial water-soluble vitamin, is highly susceptible to degradation under specific environmental conditions journalwjarr.comresearchgate.net.

Occurrence in Microorganism Culture Supernatants and Biological Milieus

CMF, alongside other flavin derivatives such as formylmethylflavin (FMF), lumiflavin (B1675435) (LF), and lumichrome (B1664701) (LC), has been detected in various biological matrices. These include milk, dairy products, and the culture supernatants of certain flavinogenic microorganisms researchgate.netmdpi.com. Notably, CMF has been observed in the urine of both ruminants and humans following the ingestion of large doses of riboflavin, suggesting its formation through bacterial degradation of the vitamin within the gut cambridge.org. Its presence has also been reported during in vitro fermentation experiments involving rumen or caecal contents cambridge.org.

Implications for Riboflavin Stability in Biological Matrices

The stability of riboflavin in biological systems and various matrices is significantly impacted by its sensitivity to external factors. Riboflavin is highly reactive when exposed to UV or visible light in the presence of oxygen, leading to diverse degradation pathways that are influenced by conditions such as pH and the presence of other compounds nih.govjournalwjarr.comresearchgate.net. This light sensitivity stems from the redox-active isoalloxazine moiety of riboflavin, which enables it to act as a photosensitizer nih.govmdpi.com. The formation of degradation products like CMF poses a challenge for maintaining riboflavin integrity in food products and pharmaceutical preparations, as these products can interfere with accurate riboflavin quantification journalwjarr.com.

Interaction of Carboxymethylflavin with Biological Macromolecules

Biological macromolecules, which include carbohydrates, lipids, proteins, and nucleic acids, are essential for life and are built from smaller organic molecules pressbooks.pubwou.edu. The interactions between small molecules and these macromolecules are fundamental in molecular biology journalijar.com.

Recognition by Variant Flavin Mononucleotide (FMN) Riboswitches

Flavin Mononucleotide (FMN) riboswitches, also known as RFN elements, are highly conserved RNA structures found predominantly in the 5'-untranslated regions of prokaryotic messenger RNAs (mRNAs). These riboswitches function as metabolite-dependent gene regulators, directly binding FMN to control the expression of genes involved in flavin biosynthesis and transport ribocentre.orgrcsb.org. Structural studies have revealed that FMN riboswitches exhibit plasticity in their FMN-binding pocket, making them potential targets for the design of FMN-like antimicrobial compounds rcsb.org. While FMN riboswitches are known to bind FMN, riboflavin, and antibiotic roseoflavin, specific research detailing the direct recognition or binding of Carboxymethylflavin by variant FMN riboswitches is not explicitly provided in the available literature rcsb.org.

Potential for Sequestration of Degradation Products in Cells

The concept of cellular sequestration involves mechanisms by which cells manage various molecules, including degradation products. Protein containers, for instance, can have pores that allow specific small molecules or ions to enter, suggesting a potential for controlled entry or containment of substances uni-hamburg.de. Furthermore, in the context of drug metabolism, reactive metabolites formed by drug-metabolizing enzymes can conjugate with proteins or DNA, leading to adduct formation that may disrupt normal biological functions nih.gov. However, specific detailed research on the sequestration of Carboxymethylflavin as a degradation product within cellular compartments or its formation of adducts with cellular macromolecules is not extensively described in the provided information.

Role in the Broader Flavin Cycle and Photochemistry in Natural Systems

Carboxymethylflavin is intrinsically linked to the broader flavin cycle through its formation as a product of riboflavin degradation. Riboflavin, a central component of cofactors like FMN and FAD, plays a critical role in numerous biological redox reactions, energy metabolism, and cellular respiration wikipedia.orgwikipedia.orgcreative-proteomics.com. The degradation of riboflavin, often initiated by light, leads to the formation of various photoproducts, including CMF researchgate.netrsc.orgacs.orgmdpi.com.

Riboflavin acts as an efficient photosensitizer, absorbing UV light and catalyzing the oxidation of other substrates. This process involves the generation of reactive oxygen species (ROS) and can lead to the decomposition of other compounds nih.govmdpi.com. The formation of CMF signifies the breakdown of the biologically active forms of flavins in natural environments, indicating a loss of vitamin activity and a shift in the chemical landscape of flavin compounds.

Contribution to Environmental Photodegradation of Flavins

Carboxymethylflavin (CMF) is recognized as a photoproduct of riboflavin (RF), also known as vitamin B2, which undergoes photodegradation through various intramolecular and intermolecular mechanisms including photoreduction, photoaddition, and photodealkylation dsmz.defishersci.caijsr.net. The formation of CMF from riboflavin has been observed across a range of pH conditions, specifically from pH 1 to 12 fishersci.ca.

CMF itself is susceptible to photodegradation, with its photolysis being the subject of kinetic studies wikipedia.orgresearchgate.net. In acidic solutions, CMF photodegrades primarily to lumichrome (LC) through the removal of its side-chain wikipedia.orgresearchgate.net. Under alkaline conditions, CMF photolysis yields both lumichrome and lumiflavin (LF) via side-chain cleavage wikipedia.orgresearchgate.netwikipedia.org. Additionally, in alkaline environments, CMF can undergo alkaline hydrolysis, leading to the cleavage of its isoalloxazine ring and the formation of products such as 1,2-dihydro-1-methyl-2-keto-3-quinoxaline carboxylic acid (KA) and 1,2,3,4-tetrahydro-1-methyl-2,3-dioxoquinoxaline (DQ) wikipedia.orgresearchgate.netwikipedia.org. The photolysis of CMF is enhanced with increasing pH in the alkaline region, indicating that its excited state is sensitive to alkaline hydrolysis wikipedia.orgresearchgate.net.

Research findings indicate that the formation of these photoproducts gradually increases with pH, particularly due to the accelerated hydrolytic degradation of CMF in the presence of light wikipedia.org. The concentration of lumichrome, however, may decrease with increasing pH due to its formation by an acid-catalyzed reaction wikipedia.org. The kinetics of CMF photolysis vary with pH and solvent conditions. For instance, in acid solutions and organic solvents, the formation of lumichrome follows a second-order reaction, whereas in alkaline solutions, the formation of lumichrome, lumiflavin, and the ring-cleavage products (KA and DQ) occurs via first-order reactions wikipedia.orgresearchgate.net.

Table 1: Photolysis Rate Constants of Carboxymethylflavin (CMF) in Aqueous Solution

| pH Range (Aqueous Solution) | Reaction Order | Rate Constant Range | Products Formed |

| 2.0 to 7.0 | Second-order | 1.13 to 2.45 M⁻¹s⁻¹ | Lumichrome (LC) |

| 8.0 to 12.0 | First-order | 1.53 to 4.18 × 10⁻⁴ s⁻¹ | LC, Lumiflavin (LF), 1,2-dihydro-1-methyl-2-keto-3-quinoxaline carboxylic acid (KA), 1,2,3,4-tetrahydro-1-methyl-2,3-dioxoquinoxaline (DQ) |

| Formation of Photoproducts (pH 8.0-12.0) | First-order | 0.37 to 16.6 × 10⁻⁵ s⁻¹ | LC, LF, KA, DQ |

Data derived from wikipedia.orgresearchgate.net.

The product composition from CMF photolysis also varies with pH. At 50% degradation of CMF in the pH range of 8.0–12.0, lumichrome formation ranges from 20% to 35%, while lumiflavin formation occurs to the extent of 8% to 13% wikipedia.org. The ring cleavage products, KA and DQ, appear in smaller proportions, typically 5% to 10% and 2% to 6%, respectively wikipedia.org.

Influence on Iron Homeostasis and Solubilization in Root Exudates

Iron (Fe) is an essential micronutrient for plants, and its availability in soil, particularly in alkaline and calcareous soils, is often limited due to the formation of poorly soluble iron oxides and hydroxides unav.edu. Plants employ various strategies to acquire iron, including the exudation of specific compounds from their roots into the rhizosphere ctdbase.orgjkchemical.comuni.luresearchgate.netfrontiersin.orgunl.edu.

Riboflavins, as a class of compounds, are secreted by plants under iron deficiency, primarily when the external pH is acidic, as part of their iron acquisition strategy unav.edunih.gov. These compounds have demonstrated an ability to solubilize iron from sparingly soluble forms unav.edu. However, the specific role of riboflavins in iron nutrition and homeostasis is not yet fully understood unav.edu.

Crucially, riboflavins are susceptible to hydrolytic processes, especially at alkaline pH, which is a common condition where iron is immobilized in the soil unav.edunih.gov. Under these alkaline conditions, riboflavins can undergo hydrolysis, yielding various degradation products, including carboxymethylflavin (CMF), lumichrome (LC), and lumiflavin (LF) unav.edunih.govnih.gov. This hydrolysis may explain why riboflavin concentrations in alkaline nutrient solutions from iron-starved plants are often very low or negligible, suggesting that riboflavins might accumulate inside the roots or degrade upon exudation into the alkaline external medium unav.edunih.gov.

While riboflavins are actively exuded for iron acquisition, the direct and specific function of CMF as a primary iron solubilizer or chelator in root exudates is not extensively documented as an active strategy. Instead, CMF's presence in root exudates appears to be a consequence of the hydrolytic degradation of exuded riboflavins, particularly under alkaline stress conditions unav.edunih.gov. Therefore, CMF's influence on iron homeostasis and solubilization is more likely an indirect one, arising from its role as a degradation product within the broader flavin-mediated iron acquisition mechanisms in the rhizosphere. The presence of these hydrolytic products, including CMF, raises the possibility of them having an indirect role in plant iron nutrition, although further research is needed to elucidate any specific contributions unav.edu.

Future Research Directions in Carboxymethylflavin Chemistry and Biochemistry

Elucidation of Novel or Undetected Degradation Pathways

Current research has identified several degradation products of Carboxymethylflavin (CMF), including lumichrome (B1664701) (LC) and lumiflavin (B1675435) (LF) through side-chain cleavage, and 1,2-dihydro-1-methyl-2-keto-3-quinoxaline carboxylic acid (KA) and 1,2,3,4-tetrahydro-1-methyl-2,3-dioxoquinoxaline (DQ) via isoalloxazine ring cleavage researchgate.netrsc.org. These pathways are influenced by factors such as pH, solvent, and light intensity researchgate.netrsc.orgresearchgate.net.

Future research should focus on identifying novel or currently undetected degradation pathways of CMF. This includes:

Exploring diverse environmental conditions: Investigations could extend beyond typical aqueous and organic solvent systems to include solid-state degradation, degradation in complex biological matrices (e.g., food products, microbial cultures), or under extreme pH, temperature, or redox conditions not yet thoroughly explored.

Enzymatic degradation: While CMF is a product of riboflavin (B1680620) degradation, its susceptibility to specific enzymatic breakdown or transformation by microbial systems remains an area for deeper inquiry. For instance, some bacteria are known to decompose riboflavin, leading to products like carboxymethylflavin cambridge.org. Understanding if these or other enzymes further metabolize CMF could reveal new biochemical pathways.

Minor and transient products: Advanced analytical techniques could be employed to detect and characterize minor degradation products or highly transient intermediates that have not been fully identified in previous studies researchgate.net. This could involve exploring different types of radical-mediated reactions or less common rearrangement pathways.

Advanced Spectroscopic and Structural Characterization of Transient Carboxymethylflavin Intermediates

Existing studies have utilized spectrofluorimetric methods to assay CMF and its photoproducts, observing spectral changes during photolysis researchgate.netrsc.org. However, a comprehensive understanding of the short-lived, transient intermediates formed during CMF's reactions requires more sophisticated approaches.

Key research directions include:

Time-resolved spectroscopy: Employing femtosecond-resolved fluorescence spectroscopy and transient absorption techniques could provide critical information on the dynamics of CMF's excited states and the formation of short-lived intermediates during its photochemical or other reactions researchgate.net.

Advanced NMR and mass spectrometry: High-resolution NMR (e.g., 2D NMR techniques) and advanced mass spectrometry (e.g., tandem ion mobility spectrometry, ESI-MS with online photolysis) could be used to precisely determine the structure of transient intermediates and degradation products, especially those present at low concentrations or with short half-lives mdpi.comresearchgate.netajchem-a.com.

Computational chemistry: Integrating experimental spectroscopic data with quantum chemical calculations can offer insights into reaction mechanisms, energy profiles, and the precise structural characteristics of transient species, complementing empirical observations ncl.ac.uk.

Exploration of Potential Biological Interactions Beyond Degradation Product Recognition

Carboxymethylflavin is primarily known as a product of riboflavin degradation semanticscholar.orgresearchgate.netmdpi.comnih.govrsc.orgresearchgate.netunav.eduacs.orguva.nlnih.govresearchgate.net. Future research should investigate whether CMF itself possesses any direct biological activities or interactions beyond merely being a recognized degradation product.

Areas for exploration include:

Enzyme substrate or inhibitor: Investigating if CMF can act as a substrate for specific enzymes (other than those involved in its own degradation) or if it can inhibit enzymatic activities, potentially by interacting with flavin-binding sites.

Receptor binding: Exploring whether CMF interacts with specific cellular receptors or transport proteins, potentially influencing cellular signaling or transport processes.

Cellular effects: Studies could assess if CMF exhibits any direct effects on cell viability, metabolism, or gene expression in various cell lines or organisms, at concentrations relevant to its formation in biological systems. This would move beyond its role as a mere breakdown product to evaluate its intrinsic biological properties.

Development of Novel Analytical Probes Utilizing Carboxymethylflavin as a Model Compound

Given its well-characterized photophysical properties, CMF holds potential as a model compound for developing new analytical probes. Its absorption and fluorescence characteristics, along with its degradation behavior, can be leveraged for various sensing and analytical applications researchgate.netrsc.orgmdpi.com.

Future research could focus on:

Fluorescent sensors: Designing and synthesizing CMF-based derivatives that exhibit specific changes in their fluorescence properties in response to particular analytes (e.g., metal ions, pH, reactive oxygen species) could lead to novel fluorescent probes. Lumichrome, a related flavin derivative, has already been explored as a fluorescent probe for anions and metal ions rsc.org.

Photochemical indicators: Utilizing CMF's light-induced degradation kinetics as an indicator for light exposure, oxygen levels, or the presence of photosensitizing or quenching agents in a system.

Standard for flavin studies: Further validating CMF as a reliable standard for comparative studies in flavin chemistry and biochemistry, particularly in understanding the photochemistry and degradation of other flavin analogs.

Investigation of Carboxymethylflavin's Role in Specific Environmental or Industrial Processes

Carboxymethylflavin's presence as a riboflavin degradation product suggests its occurrence and potential influence in various environmental and industrial contexts.

Future research should explore:

Environmental fate and impact: Investigating the persistence, mobility, and ultimate fate of CMF in natural environments such as water bodies and soil. This includes studying its interactions with environmental matrices and its potential ecotoxicological effects.

Food science and stability: Given riboflavin's role in food products, understanding the formation and stability of CMF in various food matrices is crucial for assessing nutritional quality and shelf-life acs.orguva.nl. Research could focus on mitigating CMF formation or utilizing it as a marker for degradation.

Industrial processes: Exploring the presence and role of CMF in industrial settings, such as wastewater treatment, pharmaceutical manufacturing (where riboflavin is a common ingredient), or bioremediation processes. Its potential as a photosensitizer or an intermediate in industrial chemical transformations could also be investigated.

Q & A

Q. How should researchers document failed experiments or non-reproducible results involving Carboxymethylflavin?

- Methodological Answer : Negative results should be reported in dedicated sections or repositories (e.g., Zenodo). Include detailed parameters (e.g., pH, temperature gradients) to aid troubleshooting. Use open-access lab notebooks (e.g., LabArchives) to share raw data and prevent redundant efforts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.